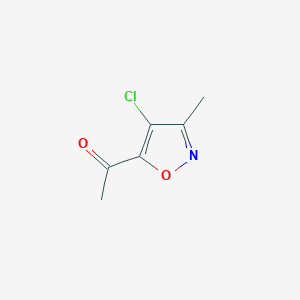
1-(4-Chloro-3-methylisoxazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL is a compound that belongs to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL, can be achieved through various methods. . This reaction typically employs copper (I) or ruthenium (II) as catalysts. metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives often involves the use of scalable and eco-friendly synthetic strategies. For instance, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, has been reported as a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts such as copper (I) and ruthenium (II) . The reaction conditions can vary, but they often involve moderate temperatures and specific solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of β-diketone with hydroxylamine in ionic liquids can yield isoxazoles in excellent yields .
Applications De Recherche Scientifique
KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, isoxazole derivatives have been shown to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL include other isoxazole derivatives such as:
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- Isoxazolylsilanols
Uniqueness
The uniqueness of KETONE, 4-CHLORO-3-METHYL-5-ISOXAZOLYL METHYL lies in its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C6H6ClNO2 |
|---|---|
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
1-(4-chloro-3-methyl-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(7)6(4(2)9)10-8-3/h1-2H3 |
Clé InChI |
RHHUPHCFLNNVNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


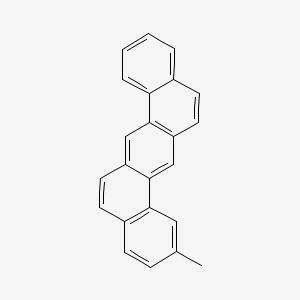



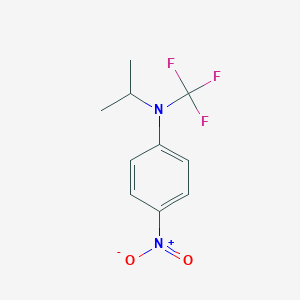
![4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)

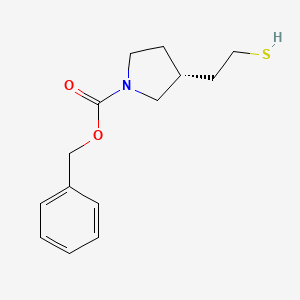
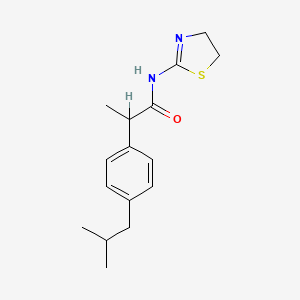
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)




